molecular formula C22H36N2O10S B1676333 Metaproterenol sulfate CAS No. 5874-97-5

Metaproterenol sulfate

Cat. No. B1676333
CAS RN: 5874-97-5
M. Wt: 520.6 g/mol
InChI Key: IJWHPUWEGCYHMQ-UHFFFAOYSA-N
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Description

Metaproterenol, also known as Orciprenaline, is a bronchodilator used to treat conditions such as asthma, bronchitis, and emphysema . It belongs to the family of medicines known as adrenergic bronchodilators . It is available in tablet form and each tablet contains 10 mg or 20 mg of metaproterenol sulfate .


Molecular Structure Analysis

Metaproterenol has a molecular formula of C11H17NO3 . The IUPAC name is 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol . The molecular weight is 211.26 g/mol .


Chemical Reactions Analysis

A colorimetric method is described for the determination of metaproterenol sulfate. The method is based on measurement of a colored species formed when metaproterenol sulfate is treated with diazotized dapsone, p-nitroaniline, or benzocaine at room temperature .

Scientific Research Applications

Cholinesterase Inhibition and Bronchodilator Applications

Metaproterenol sulfate, along with isoproterenol, has been studied for its potential role in inhibiting human cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This research is significant in understanding the bioconversion of bronchodilators like bambuterol into their active forms, a process influenced by BChE gene polymorphism and stereoselectivity. The study by Bosak et al. (2012) found that metaproterenol and its derivatives can act as selective BChE inhibitors, indicating a possible impact on the efficacy of bronchodilators in patients with specific genetic profiles (Bosak et al., 2012).

Influence on Growth and Carcass Quality in Broiler Chickens

In the field of veterinary science, metaproterenol sulfate's effects on growth and carcass quality in broiler chickens were investigated by Tahmasbi (2006). The study assessed the impact of metaproterenol, a β2 adrenergic agonist, in combination with varying levels of lysine. The results showed that metaproterenol significantly improved body weight gain, carcass efficiency, and breast weight, offering insights into its potential application in poultry farming (Tahmasbi, 2006).

Role in Metabolomics and Metabolite Identification

Impact on Respiratory Function in Different Populations

The bronchodilatory response to metaproterenol sulfate was studied by Schilero et al. (2004) in individuals with spinal cord injuries. This research found that subjects with tetraplegia exhibited greater bronchodilation in response to inhaled metaproterenol sulfate compared to subjects with paraplegia, highlighting its differential impact on respiratory function based on the level of spinal cord injury (Schilero et al., 2004).

Mechanism of Action

Target of Action

Metaproterenol sulfate, also known as Orciprenaline sulfate, primarily targets the β2-adrenergic receptors . These receptors are predominantly expressed in the lungs, uterus, and vasculature supplying skeletal muscles . The β2-adrenergic receptors play a crucial role in mediating bronchodilation, which is the expansion of the bronchial air passages.

Mode of Action

Orciprenaline acts as a moderately selective agonist for the β2-adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Orciprenaline’s interaction with the β2-adrenergic receptors triggers a series of events leading to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The interaction of Orciprenaline with the β2-adrenergic receptors stimulates an enzyme called adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (c-AMP) . The increase in c-AMP levels leads to the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells . These mediators are involved in promoting immediate hypersensitivity reactions, which are common in conditions like asthma.

Pharmacokinetics

The pharmacokinetics of Metaproterenol sulfate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, less than 10% of the drug is absorbed intact . It undergoes extensive first-pass metabolism in the liver, with about 40% of the oral dose being available . The onset of action for bronchodilation is approximately 30 minutes, with a peak effect at about 1 hour . The duration of action lasts for about 2 to 6 hours, regardless of the route of administration .

Result of Action

The primary result of Orciprenaline’s action is the relaxation of bronchial smooth muscles , leading to bronchodilation . This helps improve airflow and makes breathing easier in conditions like asthma and chronic obstructive pulmonary disease (COPD). It also inhibits the release of inflammatory mediators from mast cells, reducing inflammation and hypersensitivity in the airways .

Safety and Hazards

Metaproterenol may cause serious side effects. These include chest pain, fast heart rate, pounding heartbeats or fluttering in your chest, a light-headed feeling, tremors, or worsening or no improvement in symptoms . Common side effects may include nervousness, headache, dizziness, drowsiness, nausea, diarrhea, upset stomach, dry mouth, tired feeling, or sleep problems .

properties

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFFGUZYVNDHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045391
Record name Orciprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaproterenol sulfate

CAS RN

5874-97-5
Record name Orciprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orciprenaline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAPROTERENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20H50YF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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